molecular formula C11H8ClNO2 B1601106 2-Chloro-8-methoxyquinoline-3-carbaldehyde CAS No. 73568-28-2

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Cat. No.: B1601106
CAS No.: 73568-28-2
M. Wt: 221.64 g/mol
InChI Key: TWGAHTGLODITOW-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the eighth position, and an aldehyde group at the third position of the quinoline ring.

Biochemical Analysis

Biochemical Properties

2-Chloro-8-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are crucial intermediates in many biochemical pathways. Additionally, this compound has been shown to interact with nucleophiles, leading to the formation of various bioactive compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it can inhibit certain kinases, thereby affecting phosphorylation cascades that are essential for cell proliferation and survival. Furthermore, this compound has been reported to induce changes in gene expression, potentially leading to altered cellular functions .

Preparation Methods

The synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, which is generated in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with the appropriate starting material, such as 8-methoxyaniline, to introduce the formyl group at the desired position on the quinoline ring.

Chemical Reactions Analysis

2-Chloro-8-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones

Scientific Research Applications

2-Chloro-8-methoxyquinoline-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-Chloro-8-methoxyquinoline-3-carbaldehyde include:

Properties

IUPAC Name

2-chloro-8-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGAHTGLODITOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501115
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-28-2
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of lithium diisopropylamide mono(tetrahydrofuran), 1.5 M sol. in cyclohexane (25.82 mL, 38.73 mmol) in 72 mL of THF at −75° C. was added a solution of 2-chloro-8-methoxyquinoline (5.0000 g, 25.82 mmol) in 26 mL of THF dropwise over 35 min (10:00 am˜10:35 am) with stirring and keeping the temperature below −65° C. After 40 min, to the cooled mixture was added DMF (2.999 mL, 38.73 mmol) dropwise and the mixture was stirred at −72° C. for 30 min. After 30 min, the reaction was quenched with NH4Cl (20 mL) and partitioned between EtOAc (150 mL) and water (100 mL). The combined organic layers were washed with water (100 mL×1), brine (100 mL×2), dried over Na2SO4, filtered, and concentrated under reduced pressure to give a yellow solid. The yellow solid was purified by flash column chromatography on a silica gel column using 20% of EtOAc in hexane as eluent to give 2-chloro-8-methoxyquinoline-3-carbaldehyde as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.38 (1H, s), 8.92 (1H, s), 7.79 (1H, dd, J=8.4, 1.0 Hz), 7.67 (1H, t, J=8.0 Hz), 7.44 (1H, dd, J=7.8, 1.2 Hz), 4.00 (3H, s); LC-MS (ESI) m/z 222.1 [M+H]+.
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25.82 mL
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5 g
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72 mL
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26 mL
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2.999 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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